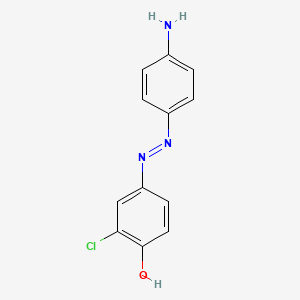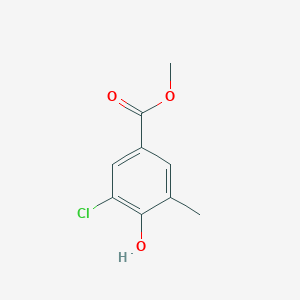
Potassium;zirconium(4+);carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
K2[Zr(CO3)2(OH)2]
. This compound is notable for its use in various industrial and scientific applications, particularly as a crosslinker in paper coatings and other materials. It is a clear, colorless liquid with a molecular weight of 560.69 g/mol .Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium;zirconium(4+);carbonate can be synthesized through the reaction of zirconium oxychloride with potassium carbonate in an aqueous medium. The reaction typically proceeds as follows:
ZrOCl2+2K2CO3+2H2O→K2[Zr(CO3)2(OH)2]+2KCl
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of zirconium oxychloride to a solution of potassium carbonate under stirring. The reaction is maintained at a specific temperature to ensure complete conversion and high purity of the product. The resulting solution is then filtered and concentrated to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Potassium;zirconium(4+);carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is less common.
Reduction: The compound is generally stable and does not readily undergo reduction.
Substitution: It can participate in substitution reactions where the carbonate or hydroxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used, though reactions are rare.
Substitution Reagents: Acids or other complexing agents can facilitate substitution reactions.
Major Products: The primary products of these reactions depend on the reagents used. For example, substitution with an acid might yield zirconium salts and carbon dioxide.
Scientific Research Applications
Potassium;zirconium(4+);carbonate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in polymer chemistry and as a precursor for other zirconium compounds.
Biology: Investigated for its potential in biomaterials and as a component in certain medical devices.
Medicine: Explored for use in drug delivery systems due to its stability and reactivity.
Industry: Widely used in paper coatings, ceramics, and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The zirconium ion acts as a central metal atom, coordinating with carbonate and hydroxide ions. This coordination allows it to interact with various substrates, facilitating crosslinking and other chemical processes. The molecular targets and pathways involved include the formation of stable zirconium-oxygen bonds, which are crucial for its function as a crosslinker .
Comparison with Similar Compounds
Zirconium Basic Carbonate: Similar in composition but differs in the number of carbonate groups.
Ammonium Zirconium(IV) Carbonate: Contains ammonium ions instead of potassium.
Zirconium Dicarbonate Hydrate: Another variant with different hydration levels.
Uniqueness: Potassium;zirconium(4+);carbonate is unique due to its specific coordination chemistry and the presence of potassium ions, which influence its solubility and reactivity. Compared to other zirconium carbonates, it offers distinct advantages in terms of stability and application versatility .
Properties
Molecular Formula |
CKO3Zr+3 |
|---|---|
Molecular Weight |
190.33 g/mol |
IUPAC Name |
potassium;zirconium(4+);carbonate |
InChI |
InChI=1S/CH2O3.K.Zr/c2-1(3)4;;/h(H2,2,3,4);;/q;+1;+4/p-2 |
InChI Key |
XYUQYRXTKKPYEF-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)([O-])[O-].[K+].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)




![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)




![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)

